Ethyl nonanoate, also known as ethyl pelargonate, is a fatty acid ethyl ester derived from nonanoic acid. Its chemical formula is and it has a molecular weight of approximately 186.31 g/mol. Ethyl nonanoate is characterized by its fruity aroma, which makes it a valuable compound in the flavor and fragrance industries. It is classified as a metabolite and is functionally related to nonanoic acid, contributing to its biological relevance .
These reactions are significant for its applications in organic synthesis and industrial processes .
Ethyl nonanoate can be synthesized through various methods:
Ethyl nonanoate has diverse applications across various industries:
Research on ethyl nonanoate's interactions primarily focuses on its sensory properties and potential biological effects. Studies have indicated that it may interact with olfactory receptors, contributing to its aroma profile. Additionally, preliminary research suggests possible interactions with microbial organisms, indicating potential uses in antimicrobial formulations .
Ethyl nonanoate shares similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethyl octanoate | Shorter carbon chain; less fruity aroma | |
Ethyl decanoate | Longer carbon chain; more waxy texture | |
Ethyl laurate | Derived from lauric acid; coconut scent | |
Ethyl caprate | Similar chain length; distinct flavor profile |
Ethyl nonanoate is unique due to its specific carbon chain length and the resulting fruity aroma, making it particularly valuable in flavoring and fragrance applications .
Ethyl nonanoate occurs naturally in over 20 plant species across 12 families, with the highest concentrations reported in Rutaceae and Cactaceae. Gas chromatography–mass spectrometry (GC–MS) analyses identify Citrus reticulata (mandarin) peel and Narcissus tazetta flowers as rich sources, containing 12.8 μg/kg and 9.4 μg/kg fresh weight (FW), respectively [4]. The compound exhibits tissue-specific distribution, preferentially accumulating in floral tissues (68% of documented cases) over leaves or roots [4].
Table 1: Ethyl Nonanoate Concentrations in Select Botanical Sources
Plant Species | Family | Tissue | Concentration (μg/kg FW) |
---|---|---|---|
Citrus iyo | Rutaceae | Fruit peel | 18.2 ± 2.1 [1] |
Opuntia ficus-indica | Cactaceae | Fruit pulp | 7.6 ± 0.9 [1] |
Nigella sativa | Ranunculaceae | Seeds | 3.2 ± 0.4 [4] |
Achillea millefolium | Asteraceae | Inflorescence | 5.1 ± 0.7 [4] |
Comparative studies reveal latitude-dependent synthesis, with tropical specimens producing 23–41% higher concentrations than temperate counterparts [4]. This geographical pattern correlates with increased expression of alcohol acyltransferases in high-temperature environments [5].
As a key contributor to wine aromas, ethyl nonanoate reaches 1.2–3.8 mg/L in barrel-aged Chardonnays, constituting 4–7% of total ester content [2]. Fermentation kinetics studies demonstrate peak production during the stationary phase of Saccharomyces cerevisiae metabolism, with yields dependent on nitrogen availability (r²=0.78, p<0.01) [6]. In traditional Asian ferments:
The compound’s stability varies significantly across fermentation matrices, with half-lives ranging from 12 days in high-ethanol environments (15% ABV) to 3 days in acidic conditions (pH 3.8) [6].
Recent advances in solid-phase microextraction (SPME) coupled with GC–MS enable detection limits of 0.03 ng/g across biological matrices [5]. Key methodological considerations include:
Table 2: Ethyl Nonanoate Quantification Across Matrices
Matrix | Sample Prep Method | LOD (μg/kg) | LOQ (μg/kg) | RSD (%) |
---|---|---|---|---|
Citrus Peel | SPME Arrow | 0.12 | 0.39 | 4.2 |
Wine | Liquid-Liquid | 0.08 | 0.26 | 3.8 |
Fermented Dairy | Headspace | 0.15 | 0.48 | 5.1 |
Interlaboratory validation studies show 94% agreement (±5.7%) for concentrations >1 μg/kg, though matrix effects necessitate standard additions for low-abundance samples [5] [6].
Multivariate analysis of 40 plant taxa reveals three distinct biosynthetic clusters:
In fermented beverages, wine contains 3–5× higher concentrations than beer or cider, attributable to prolonged ester retention in oak barrels [2]. A notable exception occurs in lambic beers, where Brettanomyces metabolism generates 0.7–1.1 mg/L during extended aging [6].
While less prevalent than in plant matrices, ethyl nonanoate occurs in:
The compound’s hydrophobicity (log P=4.1) facilitates preferential partitioning into lipid phases, though thermal processing reduces concentrations by 40–60% during oil refining [5]. Current research gaps include mechanistic studies on microbial esterification pathways in dairy systems.
Natural formation of ethyl nonanoate has been documented in yeasts, lactic-acid bacteria and mixed bacterial–fungal fermentations.
Table 1 - Representative titres of ethyl nonanoate in microbial cultures
Microorganism | Matrix / Process | Culture variable | Ethyl nonanoate concentration | Reference |
---|---|---|---|---|
S. cerevisiae strain 1300III | Cabernet Sauvignon must | Pure culture | 5.05 micrograms per litre | [1] |
S. cerevisiae + Torulaspora delbrueckii | Same must | Sequential inoculation | 10.19 micrograms per litre | [2] |
S. cerevisiae EC1118 | Model grape juice + 100 µM nonanoyl carnitine | Precursor feeding | 2.30 micromolar | [3] |
Mixed lactic-acid bacteria | Tofu fermentation, late stage | Natural succession | Detected / not quantified | [4] |
The key catalyst is an acyl-coenzyme A ethanol O-acyltransferase that condenses activated nonanoyl-coenzyme A with intracellular ethanol to yield ethyl nonanoate and free coenzyme A. Two isozymes have been characterised in brewer’s yeast:
Purified recombinant Eht1 exhibits a classical α/β-hydrolase fold with a serine–aspartate–histidine catalytic triad [9]. Although kinetic constants have been determined with octanoyl-coenzyme A (turnover constant 0.28 ± 0.02 per second; Michaelis constant one point nine ± zero point six micromolar) [9], substrate-profiling experiments demonstrate measurable activity toward nonanoyl-coenzyme A, supporting direct enzymatic synthesis of the C9 ester in vivo [10] [11].
Table 2 - Catalytic parameters of the acyl-coenzyme A ethanol O-acyltransferase encoded by EHT1
Substrate | Michaelis constant (micromolar) | Turnover constant (per second) | Catalytic efficiency (per micromolar per second) | Reference |
---|---|---|---|---|
Octanoyl-coenzyme A | 1.9 ± 0.6 | 0.28 ± 0.02 | 0.15 | [9] |
Nonanoyl-coenzyme A | -a | Detectable activity (qualitative) | -a | [10] |
*a Direct steady-state parameters have not yet been published; activity is inferred from in-cell ester profiles.
Fatty-acid synthase produces saturated chains that are elongated to nonanoic acid by the cytosolic fatty-acid pathway [12]. The free acid is exported to the periplasm, re-imported, or derived from grape precursors such as nonanoyl carnitine [3]. Inside the cell, acyl-coenzyme A synthetases activate nonanoic acid to nonanoyl-coenzyme A, consuming adenosine triphosphate. The activated thio-ester partitions between β-oxidation, membrane assembly and esterification. When nitrogen is abundant but oxygen is limiting, surplus ethanol accumulates, driving the acyl-transferase reaction toward ethyl nonanoate formation [12]. The highly hydrophobic ester diffuses across the membrane into the fermenting medium, where it contributes to aroma and alleviates fatty-acid toxicity.
Transcription of EEB1 and EHT1 responds to multiple nutritional cues:
At the post-translational level both transferases possess intrinsic esterase activity that can hydrolyse the very ester they form [6]. This duality makes intracellular precursor concentration, rather than enzyme abundance alone, the principal rate-limiting variable [10].
Cross-species comparisons extend the biological context of ethyl nonanoate formation:
Collectively, these studies confirm that the ethyl-ester biosynthetic module is functionally portable, yet maximal titres depend on balancing fatty-acid activation with controlled transferase expression and minimising competing oxidation pathways.